2-Isobutyl-3,5,6-trimethylpyrazine

Descripción

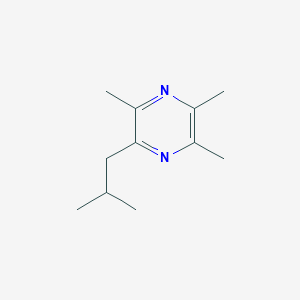

Structure

3D Structure

Propiedades

IUPAC Name |

2,3,5-trimethyl-6-(2-methylpropyl)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2/c1-7(2)6-11-10(5)12-8(3)9(4)13-11/h7H,6H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMCOFWHSAGPVSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)CC(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10334580 | |

| Record name | 2-Isobutyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

46187-37-5 | |

| Record name | 2-Isobutyl-3,5,6-trimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10334580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Abundance in Biological Systems

Presence as Semiochemicals in Animal and Plant Life Processes

Role in Insect Chemical Communication

There is no scientific evidence to support the involvement of 2-Isobutyl-3,5,6-trimethylpyrazine in insect chemical communication, such as pheromones or warning signals. Research into insect semiochemicals has identified related pyrazine (B50134) compounds with significant biological activity. For instance, 2-(3-methylbutyl)-3,5,6-trimethylpyrazine, an isomer of the compound , has been identified as an attractant for male wasps researchgate.net. Furthermore, 2-isobutyl-3-methoxypyrazine (B1223183), a compound with a similar isobutyl group but a different substitution pattern, is recognized as a putative aggregation pheromone in the leaf beetle Labidostomis lusitanica researchgate.net. However, these findings pertain to distinct chemical entities and cannot be extrapolated to this compound.

Occurrence in Plants

Similarly, the occurrence of this compound has not been reported in plants, including the grape species Vitis vinifera. The characteristic "green" or "bell pepper" aroma of certain wine grapes, particularly Sauvignon blanc and Cabernet Sauvignon, is attributed to the presence of methoxypyrazines journals.ac.za. Specifically, 2-isobutyl-3-methoxypyrazine has been identified as a key aroma component in these grape varieties journals.ac.zawikipedia.org. The study of volatile compounds in Vitis vinifera has not identified this compound as a constituent journals.ac.za.

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches

Chemical synthesis offers versatile and established methods for producing a wide array of pyrazine (B50134) derivatives, including the target compound. These strategies often rely on the condensation of key building blocks to form the heterocyclic pyrazine structure.

Condensation Reactions of α,β-Diketones and 1,2-Diamines

A foundational and widely utilized method for pyrazine synthesis is the condensation reaction between a 1,2-dicarbonyl compound (an α,β-diketone) and a 1,2-diamine. researchgate.netresearchgate.net This approach provides a direct route to the pyrazine ring system. The reaction initially forms a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to yield the aromatic pyrazine. researchgate.net Common oxidizing agents used for this purpose include copper(II) oxide and manganese oxide. researchgate.net For the synthesis of asymmetrically substituted pyrazines, the use of symmetrical starting materials is often preferred to achieve better yields and simplify purification. researchgate.net

A notable example of this strategy is the synthesis of 2-hydroxypyrazines through the condensation of a 1,2-diketone with a 1,2-diamine. researchgate.net This method underscores the versatility of the condensation approach in accessing various functionalized pyrazines.

Synthesis from Hydroxy Ketones (e.g., 1-hydroxy-2-butanone, acetoin)

An alternative and industrially relevant synthetic route involves the use of hydroxy ketones like acetoin (B143602) (3-hydroxy-2-butanone). A patented method describes the synthesis of 2,3,5-trimethylpyrazine (B81540) starting from the dimer of acetoin. google.com In this process, the acetoin dimer is reacted with propanediamine to form the intermediate 2,3,5-trimethyl-5,6-dihydropyrazine. This intermediate is then dehydrogenated under steam and catalytic conditions to produce 2,3,5-trimethylpyrazine with high yield and purity. google.com The catalyst for the dehydrogenation step is typically a supported zinc catalyst, which can be modified with metal oxides such as TiO2, MnO2, or Fe3O4 to enhance its performance. google.com

Strategies for Alkylated Pyrazine Derivatives

The synthesis of specifically alkylated pyrazine derivatives often requires tailored strategies. One common approach is the dehydrogenative self-coupling of 2-aminoalcohols, which can produce symmetrically substituted 2,5-dialkylpyrazines. nih.gov This method is considered atom-economical and environmentally benign as it generates hydrogen gas and water as the only byproducts. nih.gov

Furthermore, the synthesis of 3-alkyl-2-methoxypyrazines has been a subject of investigation to develop safer and more efficient routes for large-scale production. dur.ac.uk One such approach involved adapting a known method by Ghosh et al. for the synthesis of 2-isobutyl-3-methoxypyrazine (B1223183) via the condensation of α,β-dicarbonyl and α,β-diamine compounds, followed by a novel aromatization procedure. dur.ac.uk

Biocatalytic and Fermentation-Based Production

In addition to chemical synthesis, biological methods utilizing microorganisms offer a sustainable and often highly specific route for the production of pyrazines.

Microbial Fermentation for Pyrazine Production

Various microorganisms, particularly bacteria from the genus Bacillus, are known to naturally produce a range of alkylpyrazines. nih.govmdpi.com Bacillus subtilis has been a primary focus of research for pyrazine production. nih.gov The biosynthesis of pyrazines in these organisms can be stimulated by the addition of precursor molecules to the fermentation medium. For instance, the addition of amino acids like L-threonine and acetoin has been shown to enhance pyrazine production in B. subtilis. nih.gov

Research has also explored the potential of other bacterial strains, such as Burkholderia and Paenibacillus, for producing volatile compounds, including pyrazines, with antimicrobial properties. nih.gov The addition of a mixture of amino acids to the growth medium of Burkholderia AD24 was found to increase the production of various volatile compounds, including 2,5-dimethyl pyrazine. nih.gov

The following table summarizes the production of various pyrazines by different Bacillus subtilis strains isolated from fermented soybeans (natto). nih.gov

| Pyrazine Compound | Concentration Range |

| 2-Methylpyrazine | > 200 µg/L (by five isolated strains) |

| 2,3-Dimethylpyrazine | Produced in smaller amounts (µg/L) |

| 2,6-Dimethylpyrazine | Produced in smaller amounts (µg/L) |

| 2,5-Dimethylpyrazine (B89654) | Produced in larger quantities (mg/L) |

| 2,3,5-Trimethylpyrazine | Produced in larger quantities (mg/L) |

| 2,3,5,6-Tetramethylpyrazine (B1682967) | Produced in larger quantities (mg/L) |

| Data from a study on Bacillus subtilis strains isolated from natto. nih.gov |

Engineered Microbial Systems for Enhanced Yields

To overcome the often low yields of natural microbial fermentation, metabolic engineering strategies are employed to create microbial strains with enhanced production capabilities. oup.comrsc.org This involves genetically modifying microorganisms to overproduce a desired natural product. rsc.org

Corynebacterium glutamicum, an industrial workhorse for amino acid production, has been engineered to produce 2,3,5,6-tetramethylpyrazine (TMP) at significantly higher titers. oup.comnih.govbiorxiv.org By overexpressing genes for acetolactate synthase and α-acetolactate decarboxylase from Lactococcus lactis, researchers were able to increase TMP production. oup.comnih.gov Further optimization of the fermentation medium, particularly the concentrations of glucose and urea, led to a four-fold enhancement in TMP titers, reaching up to 3.56 g/L. oup.combiorxiv.org

Similarly, recombinant Bacillus licheniformis has been engineered to improve the production of 2,3,5-trimethylpyrazine (TMP). mdpi.comresearchgate.net By overexpressing a mutant version of the L-threonine-3-dehydrogenase (TDH) gene, the TMP yield was significantly increased. researchgate.net Optimization of fermentation conditions, including the substrate ratio, inducer concentration, and fermentation time, further boosted the yield to 44.52 ± 0.21 mg/L. mdpi.comresearchgate.net

These examples highlight the potential of combining metabolic engineering with process optimization to develop efficient and sustainable biocatalytic routes for the production of valuable pyrazine compounds.

Isolation and Purification Techniques for Research Applications

The isolation and purification of 2-Isobutyl-3,5,6-trimethylpyrazine from reaction mixtures or natural extracts are critical steps to obtain the compound in high purity for research and analysis. The choice of technique depends on the initial concentration of the target molecule, the nature of the impurities, and the desired final purity. Common methodologies employed in a research setting include liquid-liquid extraction, distillation, and various forms of chromatography.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is a fundamental and often initial step for separating pyrazines from aqueous reaction mixtures. oup.comnih.gov The effectiveness of LLE is highly dependent on the choice of the organic solvent. Multiple extractions with fresh solvent are typically required to achieve a satisfactory recovery of the desired pyrazine. oup.comnih.gov

For instance, in the extraction of alkylpyrazines from aqueous solutions, solvents such as hexane (B92381), methyl-t-butyl ether (MTBE), and ethyl acetate (B1210297) are commonly used. oup.comnih.gov The choice of solvent can influence the co-extraction of impurities. Hexane has been shown to be selective in that it does not co-extract undesirable imidazole (B134444) derivatives, which can be formed as byproducts in certain synthesis routes. oup.comnih.gov Conversely, solvents like MTBE and ethyl acetate may extract these impurities, necessitating further cleanup steps. oup.comnih.gov Research has shown that for more highly alkylated pyrazines, the majority can be extracted within the first two extractions using pure hexane, offering a method for partial segregation of pyrazine classes. oup.com

Table 1: Solvent Effectiveness in Liquid-Liquid Extraction of Pyrazines

| Solvent | Advantages | Disadvantages | Reference |

|---|---|---|---|

| Hexane | Selective; does not co-extract imidazole derivatives. | Requires multiple extractions for high recovery. | oup.comnih.gov |

| Methyl-t-butyl ether (MTBE) | Effective for pyrazine extraction. | Co-extracts impurities like 4-methyl imidazole. | oup.comnih.gov |

| Ethyl Acetate | Effective for pyrazine extraction. | Co-extracts impurities like 4-methyl imidazole. | oup.comnih.gov |

Column Chromatography

Column chromatography is a powerful and widely used technique for the purification of pyrazines, including this compound. oup.comjasco.hutandfonline.com This method separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.

Normal-Phase and Flash Chromatography: In normal-phase chromatography, a polar stationary phase, typically silica (B1680970) gel, is used with a non-polar mobile phase. oup.comjasco.hu The separation of pyrazines is often challenging due to their similar chemical structures and polarities. The purification is commonly performed using a binary solvent mixture, such as hexane and ethyl acetate, as the mobile phase. jasco.hu

Flash chromatography, a variation that uses pressure to speed up the separation, can be significantly improved by optimizing the stationary phase. Studies comparing standard silica (nominal surface area of ~500 m²/g) with high-performance silica (surface area >700 m²/g) have demonstrated superior separation and resolution of chemically similar pyrazine derivatives. jasco.hu The higher surface area provides more interaction sites, enhancing the separation of compounds with subtle structural differences. jasco.hu

Table 2: Comparison of Standard vs. High-Performance Silica in Flash Chromatography for Pyrazine Separation Data based on the separation of a mixture of four pyrazine derivatives (2-methoxy pyrazine, 2-acetyl pyrazine, 2-ethyl pyrazine, 2,5-dimethyl pyrazine) using a hexane/ethyl acetate gradient.

| Parameter | Standard Silica Cartridge (~500 m²/g) | High-Performance Silica Cartridge (>700 m²/g) | Reference |

|---|---|---|---|

| Resolution | Incomplete separation of all compounds. | Complete baseline separation of all four compounds. | jasco.hu |

| Purity | Compromised due to peak overlap. | High purity fractions obtained. | jasco.hu |

| Efficiency | Lower efficiency, limited sample loading. | Higher efficiency, allows for larger sample loads. | jasco.hu |

Passing the crude extract through a silica column can also serve as a simple and inexpensive cleanup step to remove highly polar impurities, such as imidazoles, which are strongly retained on the silica. oup.com

Reverse-Phase Chromatography: In some applications, reverse-phase chromatography is employed. This technique uses a non-polar stationary phase, such as C₁₈-bonded silica, with a polar mobile phase. It has proven to be a highly efficient method for removing water from pyrazine samples isolated via distillation. oup.com The pyrazines are trapped on the C₁₈ column while residual water is flushed away. oup.com

Distillation

Simple distillation can be an effective technique for the initial isolation of volatile pyrazines from a reaction mixture, particularly for separating them from non-volatile components like salts and unreacted starting materials. oup.comnih.gov For instance, pyrazines can be distilled from an aqueous reaction mixture, which effectively leaves behind undesirable, less volatile imidazole byproducts in the undistilled portion. oup.comnih.gov

Recrystallization

For compounds that are solid at room temperature, recrystallization is a final purification step to achieve high purity. After chromatographic separation, the fractions containing the desired compound are combined, the solvent is evaporated, and the resulting solid is dissolved in a minimal amount of a suitable hot solvent. As the solution cools, the compound crystallizes, leaving impurities behind in the solvent. The purified crystalline solid can then be collected by filtration. nih.gov

Biological Activities and Mechanistic Investigations

Antimicrobial Properties

While research on the antimicrobial properties of 2-isobutyl-3,5,6-trimethylpyrazine is not as extensive as for other pyrazine (B50134) derivatives, existing studies indicate its potential as an antimicrobial agent. Pyrazines, as a class of volatile organic compounds, are recognized for their broad-spectrum antimicrobial activity. Their mechanism of action is often attributed to their ability to diffuse into microbial cells, leading to cell envelope disintegration and DNA damage.

Antibacterial Activity against Pathogenic Strains (e.g., Escherichia coli, Staphylococcus aureus, Corynebacterium jeikeium)

Specific studies on this compound's efficacy against Escherichia coli, Staphylococcus aureus, and Corynebacterium jeikeium are limited in publicly available research. However, related pyrazine compounds have demonstrated significant antibacterial effects. For instance, 2,5-bis(1-methylethyl)-pyrazine has been shown to be effective against Escherichia coli and Staphylococcus aureus. researchgate.net This activity is concentration-dependent, with higher concentrations causing DNA damage and lower concentrations leading to cell-wall damage. researchgate.net Given the structural similarities, it is plausible that this compound could exhibit comparable antibacterial mechanisms.

Antifungal and Antioomycete Activity

Information regarding the specific antifungal and antioomycete activity of this compound is not prominently detailed in the available literature. However, the broader class of pyrazines is known for these properties. For example, 2,5-diisopropylpyrazine (B1313309) has demonstrated strong attenuating effects on the growth of the fungus Fusarium culmorum and the oomycete Rhizoctonia solani. researchgate.net This suggests a potential for other alkylated pyrazines, such as this compound, to possess similar bioactivities.

Olfactory and Chemoreception Research

This compound is a significant contributor to the aroma of various natural products and is a subject of interest in the field of chemoreception.

Contribution to Aroma Profiles in Food Science

This compound is naturally found in cocoa and potato, contributing to their characteristic scents. perfumerflavorist.com Its aroma is described as green, dank, earthy, musty, and slightly vegetable-like, with nutty and chocolaty undertones. perfumerflavorist.com In the context of flavor, at a concentration of 2 parts per million (ppm), it imparts green, vegetable-like, nutty, and brown notes, while at 4 ppm, the profile is more earthy, vegetable-like, nutty, musty, and brown. perfumerflavorist.com Its potent and complex aroma makes it a valuable component in the flavor and fragrance industry.

Olfactory Receptor Binding and Activation Mechanisms (e.g., rat odorant-binding protein rOBP3)

Research into the specific binding of this compound to olfactory receptors is an active area of investigation. While studies directly implicating the rat odorant-binding protein rOBP3 with this specific pyrazine are not detailed, related compounds offer insights into the mechanism. For instance, the structurally similar 2-isobutyl-3-methoxypyrazine (B1223183), a potent bell pepper odorant, has been shown to bind to olfactory mucosa homogenates in cows. nih.govnih.gov This binding is saturable and competitively inhibited by other bell pepper-like odorants, suggesting the involvement of specific olfactory receptors in discriminating different pyrazine odors. nih.govnih.gov It is hypothesized that odorant-binding proteins like rOBP3 play a crucial role in transporting hydrophobic odorants such as pyrazines through the aqueous mucus to the olfactory receptors.

Electroantennographic (EAG) Responses in Insect Olfaction

There is no specific research available that details the electroantennographic (EAG) responses of insects to this compound. EAG is a technique used to measure the average output from an insect's antenna to a specific volatile compound, indicating whether the insect can detect it.

For context, studies on other pyrazines have shown significant EAG activity. For example, 2-isobutyl-3-methoxypyrazine elicits strong, dose-dependent EAG responses in both male and female leaf beetles of the species Labidostomis lusitanica. nih.govmdpi.comnih.govmdpi.com Similarly, a mixture of 2-ethyl-3,6-dimethylpyrazine and 2-ethyl-3,5-dimethylpyrazine (B18607) has been shown to trigger significant EAG responses across a wide variety of insect species, including multiple types of ants, bees, beetles, and flies, suggesting that alkylpyrazines may activate broadly tuned olfactory receptors in many insects. thegoodscentscompany.com

Role as Aggregation Cues and Semiochemicals in Insects

Currently, there is no direct evidence identifying this compound as an aggregation cue or semiochemical for any insect species. Semiochemicals are chemicals involved in communication, and aggregation cues, a type of pheromone, cause insects to gather.

However, the role of other pyrazines as semiochemicals is well-established.

2-isobutyl-3-methoxypyrazine is released by male Labidostomis lusitanica beetles and acts as an aggregation cue, attracting both males and females. nih.govnih.govmdpi.comnih.gov

In certain ladybug species, such as Adalia bipunctata, 2-isobutyl-3-methoxypyrazine is attractive to diapausing (hibernating) individuals, suggesting a role in forming overwintering aggregations. mdpi.com

Other pyrazines, like 2,5-dimethylpyrazine (B89654) and 3-ethyl-2,5-dimethylpyrazine, function as powerful trail pheromones for ants in the genus Atta. mdpi.com

Structurally related compounds, (3,5,6-trimethylpyrazin-2-yl)methyl 3-methylbutanoate and 2-(3-methylbutyl)-3,5,6-trimethylpyrazine, have been identified as attractants for male thynnine wasps.

Metabolic Fate and Biotransformation in Biological Systems

The metabolism of this compound has not been specifically studied. However, research on the biotransformation of other alkylpyrazines in humans provides a strong model for its likely metabolic pathways.

Pathways of Metabolism (e.g., oxidation, carboxylation, glucuronidation, sulfation)

Based on human intervention studies with other alkylpyrazines found in foods like coffee, the primary metabolic pathway involves the oxidation of one of the alkyl (methyl) groups on the pyrazine ring into a carboxylic acid. nih.govacs.org This biotransformation is a common detoxification process in the body, making the compound more water-soluble for easier excretion.

While oxidation and subsequent carboxylation are the dominant routes, other phase 1 (e.g., hydroxylation) and phase 2 (e.g., glucuronidation, sulfation) reactions can occur, though they appear to be minor pathways for similar compounds. nih.govacs.org For instance, studies on 2,3,5-trimethylpyrazine (B81540) found that the formation of pyrazinemethanols and their subsequent glucuronide or sulfate (B86663) conjugates occurred in only negligible amounts compared to the formation of carboxylic acid metabolites. nih.govacs.orgthegoodscentscompany.com

Hypothesized Metabolic Pathway for Alkylpyrazines:

| Initial Compound | Primary Metabolic Action | Resulting Metabolite Class |

|---|

Identification of Metabolites in in vivo Studies (e.g., human urine)

There are no studies that have identified metabolites of this compound in human urine. However, studies on other pyrazines confirm that their carboxylic acid derivatives are the major metabolites excreted.

Tetramethylpyrazine: The main metabolite found in human urine after oral administration is 3,5,6-trimethylpyrazine-2-carboxylic acid. nih.gov

2,3,5-Trimethylpyrazine: The quantitatively dominant metabolites identified in the urine of coffee drinkers are 3,5-dimethylpyrazine-2-carboxylic acid, 3,6-dimethylpyrazine-2-carboxylic acid, and 5,6-dimethylpyrazine-2-carboxylic acid. nih.govacs.org

Methylpyrazines: After consumption of 2-methylpyrazine, the primary metabolites excreted are pyrazine-2-carboxylic acid and 5-hydroxypyrazine-2-carboxylic acid. mdpi.com

This consistent pattern strongly suggests that if this compound were consumed, its primary metabolites in urine would likely be one or more isomers of isobutyl-dimethyl-pyrazine-carboxylic acid.

Table of Identified Metabolites for Structurally Similar Pyrazines:

| Original Compound | Major Metabolite(s) Identified in Human Urine |

|---|---|

| Tetramethylpyrazine | 3,5,6-trimethylpyrazine-2-carboxylic acid |

| 2,3,5-Trimethylpyrazine | 3,5-dimethylpyrazine-2-carboxylic acid, 3,6-dimethylpyrazine-2-carboxylic acid, 5,6-dimethylpyrazine-2-carboxylic acid |

Implications for Biological Half-life and Clearance

The biological half-life and clearance rate of this compound have not been determined. However, the rapid metabolism observed for other alkylpyrazines implies that it would likely have a short half-life in the body. For instance, tetramethylpyrazine is known to be metabolized quickly in the liver, leading to a short half-life. nih.gov The efficient conversion of these compounds to water-soluble carboxylic acids facilitates rapid renal clearance and excretion via urine. nih.gov This metabolic process prevents the accumulation of the parent compound in the body.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography, a cornerstone of analytical chemistry, provides the means to separate complex mixtures and isolate specific compounds like 2-isobutyl-3,5,6-trimethylpyrazine for identification and measurement.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Profiling

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including alkylpyrazines. acs.orgresearchgate.net In this method, the sample is vaporized and introduced into a gas chromatograph, where it is separated based on the components' boiling points and interactions with a stationary phase within a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that acts as a molecular fingerprint.

The qualitative and quantitative analysis of pyrazines, such as 2-methylpyrazine, 2,3-dimethylpyrazine, and 2,3,5,6-tetramethylpyrazine (B1682967), is frequently accomplished using GC-MS. researchgate.net While mass spectra of many positional isomers of alkylpyrazines can be very similar, making unambiguous identification challenging, the use of gas chromatographic retention indices can aid in their differentiation. researchgate.net

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for Quantitative Analysis

For targeted and highly sensitive quantitative analysis, ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is an invaluable tool. This technique offers higher resolution and faster analysis times compared to conventional high-performance liquid chromatography (HPLC). In UPLC-MS/MS, the sample is first separated by UPLC, and the compound of interest is then subjected to two stages of mass analysis. The first stage selects the parent ion of the target compound, which is then fragmented, and the second stage analyzes the resulting fragment ions. This process, known as multiple reaction monitoring (MRM), provides exceptional selectivity and sensitivity.

This methodology has been successfully applied in the quantitative analysis of metabolites of other pyrazines, such as 2,3,5-trimethylpyrazine (B81540), in complex biological matrices like human urine. nih.gov Stable isotope dilution analysis (SIDA) is often employed in conjunction with UPLC-MS/MS to achieve high accuracy and precision in quantification. nih.gov

Solid-Phase Microextraction (SPME) Coupled with GC-MS

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that is often paired with GC-MS for the analysis of volatile and semi-volatile compounds from various sample types. nih.govresearchgate.netresearchgate.net SPME utilizes a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace above a sample or directly immersed in a liquid sample, where analytes partition onto the fiber coating. The fiber is then transferred to the injector of a gas chromatograph, where the analytes are thermally desorbed for analysis.

The selection of the SPME fiber coating is critical for efficient extraction. For pyrazines, fibers with a combination of polarities, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), have shown high extraction efficiency. nih.govresearchgate.net The optimization of SPME parameters, including extraction time and temperature, is crucial for achieving optimal sensitivity and accuracy. nih.govnih.gov This technique has been successfully used to identify pyrazines in various food matrices and biological samples. researchgate.netscispace.comresearchgate.net For instance, a multiple headspace SPME-arrow-GC-MS method has been established for quantifying pyrazines in oils, with limits of detection in the range of 2–60 ng/g. nih.gov

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Solid-Phase Microextraction (SPME) with GC-MS |

| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, highly selective detection by parent/fragment ion monitoring. | Analyte pre-concentration on a coated fiber, followed by GC-MS analysis. |

| Primary Application | Volatile profiling, identification of unknown compounds. | Targeted quantitative analysis, high sensitivity and selectivity. | Analysis of volatiles in complex matrices, solvent-free sample preparation. |

| Strengths | Broad applicability for volatiles, provides structural information. | Excellent for quantification at low levels, high throughput. | Simple, fast, and environmentally friendly sample preparation. |

| Limitations | Co-elution of isomers can complicate identification. | Not ideal for broad screening of unknown compounds. | Fiber selection and extraction conditions require careful optimization. |

Spectroscopic and Other Advanced Analytical Approaches

Beyond chromatography, spectroscopic methods play a vital role in the structural elucidation and sensitive detection of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound. While not typically used for routine quantification in complex mixtures due to its lower sensitivity compared to mass spectrometry, NMR is crucial for the unambiguous identification and structural confirmation of synthesized standards and isolated compounds. capes.gov.bracs.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound. This capability is extremely valuable for confirming the identity of a target analyte and distinguishing it from other compounds with the same nominal mass. HRMS can be coupled with both gas and liquid chromatography. The accurate mass data obtained from HRMS significantly increases the confidence in the identification of compounds like this compound.

Table 2: Spectroscopic and Advanced Analytical Approaches for this compound

| Technique | Principle | Application for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Unambiguous structure elucidation and confirmation of synthesized standards. |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the determination of elemental composition. | Confident identification and confirmation of the molecular formula. |

Electrochemical Assays for Odorant Detection

Electrochemical assays represent a promising frontier for the rapid and sensitive detection of odorant compounds, including alkylpyrazines like this compound. These methods are predicated on the electrochemical activity of the pyrazine (B50134) ring, which can be oxidized or reduced at an electrode surface under an applied potential. The resulting current or potential change can be correlated to the concentration of the analyte. While specific studies on the electrochemical detection of this compound are not extensively documented in publicly available literature, the principles can be extrapolated from research on other pyrazine derivatives.

Voltammetric techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are powerful tools for investigating the redox behavior of electroactive molecules. In a typical voltammetric experiment, the potential of a working electrode is scanned, and the resulting current is measured. For pyrazine compounds, the nitrogen atoms in the heterocyclic ring are susceptible to electrochemical reduction. The potential at which this reduction occurs and the magnitude of the current are influenced by the molecular structure, including the nature and position of alkyl substituents, as well as experimental conditions like the pH of the supporting electrolyte.

The electrochemical reduction of the pyrazine ring generally involves the transfer of electrons to the nitrogen atoms. The presence of electron-donating alkyl groups, such as isobutyl and methyl groups, can influence the electron density of the pyrazine ring, thereby affecting the reduction potential. It is generally expected that increasing the number of alkyl substituents will make the reduction more difficult, shifting the reduction potential to more negative values.

For the development of a dedicated electrochemical sensor for this compound, a modified electrode is often employed to enhance sensitivity and selectivity. These modifications can involve the use of polymers, nanomaterials, or specific recognition elements that facilitate the preconcentration of the analyte at the electrode surface or catalyze the electrochemical reaction. For instance, a poly (glycine) modified carbon paste electrode has been successfully used for the sensitive determination of the food additive Tartrazine, demonstrating the potential of modified electrodes in food analysis. nih.gov

A hypothetical summary of the expected electrochemical behavior of this compound based on general knowledge of alkylpyrazine electrochemistry is presented in the table below.

Table 1: Predicted Electrochemical Behavior of this compound

| Parameter | Predicted Characteristic | Rationale |

| Electrochemical Activity | Reducible | The pyrazine ring is known to be electrochemically reducible. |

| Primary Redox Process | Reduction of the pyrazine ring | Involves the transfer of electrons to the nitrogen atoms. |

| Expected Voltammetric Technique | Differential Pulse Voltammetry (DPV) | Offers higher sensitivity compared to Cyclic Voltammetry (CV) for quantitative analysis. |

| Influence of Substituents | Electron-donating alkyl groups (isobutyl, methyl) may shift the reduction potential to more negative values compared to unsubstituted pyrazine. | Alkyl groups increase the electron density on the pyrazine ring, making it less favorable for reduction. |

| pH Dependence | The reduction process is likely to be pH-dependent, involving protonation steps. | The nitrogen atoms in the pyrazine ring can be protonated, and the ease of reduction is affected by the availability of protons. |

Direct Introduction Mass Spectrometry Techniques (e.g., PTR-MS)

Direct introduction mass spectrometry (MS) techniques are highly valuable for the real-time analysis of volatile organic compounds (VOCs) like this compound, particularly in applications such as food and flavor analysis. These methods eliminate the need for time-consuming sample preparation and chromatographic separation, allowing for the direct analysis of vapor-phase molecules. Two prominent techniques in this category are Proton-Transfer-Reaction Mass Spectrometry (PTR-MS) and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS).

Proton-Transfer-Reaction Mass Spectrometry (PTR-MS)

PTR-MS is a soft ionization technique that utilizes hydronium ions (H₃O⁺) as the primary reagent ions. In the PTR-MS drift tube, H₃O⁺ ions react with volatile compounds (M) that have a higher proton affinity than water. This results in a non-dissociative proton transfer, generating protonated molecules (MH⁺) that are subsequently detected by the mass spectrometer.

The primary reaction in PTR-MS is: H₃O⁺ + M → MH⁺ + H₂O

The key advantages of PTR-MS include its high sensitivity, with detection limits often in the parts-per-trillion by volume (pptv) range, and its rapid response time, enabling real-time monitoring of flavor release. For this compound (C₁₁H₁₈N₂), the expected protonated molecule would be detected at a mass-to-charge ratio (m/z) corresponding to its molecular weight plus the mass of a proton.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)

SIFT-MS is another direct-injection mass spectrometry technique that offers real-time, quantitative analysis of VOCs. sift-ms.com A key feature of SIFT-MS is the use of multiple switchable reagent ions, typically H₃O⁺, NO⁺, and O₂⁺•. sift-ms.com This multi-reagent ion capability provides a higher degree of selectivity and can help to differentiate between isomeric and isobaric compounds. The ionization process in SIFT-MS is also soft, leading to simple mass spectra with minimal fragmentation. The instrument can provide absolute quantification of target compounds in real-time based on known reaction rate coefficients and product ion branching ratios. lqa.com

For the analysis of this compound, both PTR-MS and SIFT-MS would be expected to produce a primary ion corresponding to the protonated molecule. The molecular weight of this compound (C₁₁H₁₈N₂) is approximately 178.27 g/mol . nist.gov Therefore, the protonated molecule [M+H]⁺ would be observed at an m/z of approximately 179.28.

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Approximate m/z | Description |

| [M+H]⁺ | [C₁₁H₁₉N₂]⁺ | 179.28 | Protonated molecular ion |

| [M-CH₃]⁺ | [C₁₀H₁₆N₂]⁺ | 164.25 | Loss of a methyl group |

| [M-C₄H₉]⁺ | [C₇H₁₀N₂]⁺ | 122.17 | Loss of the isobutyl group |

A study on the quantitative analysis of pyrazines in Soy Sauce Aroma Type Baijiu utilized ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS), another direct introduction technique. nih.gov In this study, 2-isobutyl-3-methylpyrazine, a structurally related compound, was successfully quantified, demonstrating the applicability of such methods for the analysis of alkylpyrazines in complex food matrices. nih.gov The ability to directly analyze samples with minimal preparation makes these MS techniques highly suitable for quality control and authenticity assessment in the food and beverage industry.

Structure Activity Relationships and Molecular Modeling

Correlating Molecular Structure with Biological Activities

The structure-activity relationship (SAR) of alkylpyrazines like 2-isobutyl-3,5,6-trimethylpyrazine reveals how specific structural motifs influence their biological effects. The pyrazine (B50134) ring, a key heterocyclic scaffold, and its alkyl substituents are crucial determinants of activity.

Research on analogous pyrazine compounds, such as tetramethylpyrazine (TMPZ), has provided foundational insights into how alkylation patterns affect biological outcomes. A study on the antiplatelet activity of TMPZ and its analogues demonstrated that increasing the number of alkyl groups on the pyrazine ring, as well as extending the length of unbranched alkyl side chains, led to enhanced inhibitory effects on platelet aggregation. nih.gov This increased activity was found to correlate with a higher lipophilicity of the compounds. nih.gov These findings suggest that the isobutyl group and the three methyl groups on this compound likely contribute significantly to its lipophilic character and, consequently, its potential biological activities.

The pyrazine ring itself is a critical feature for activity. Studies have shown that nitrogen substitutions on an aromatic ring, whether heterocyclic or ring-substituted, are a functional requirement for the observed antiplatelet effects. nih.gov The arrangement of these nitrogen atoms, as in the pyrazine structure, is therefore fundamental to its biological profile.

Furthermore, the interaction of pyrazine compounds with transport proteins like human serum albumin (HSA) is influenced by their structure. Molecular dynamics simulations have indicated that the stability of the binding between pyrazines and HSA can be affected by the specific type and arrangement of alkyl substituents on the pyrazine core. researchgate.net This suggests that the unique substitution pattern of this compound will govern its transport and distribution in biological systems, which in turn influences its availability to exert any biological effects.

Table 1: Structure-Activity Relationship Insights from Pyrazine Analogues

| Structural Feature | Influence on Biological Activity | Reference |

| Pyrazine Ring | Essential scaffold for certain biological activities like antiplatelet function. | nih.gov |

| Number of Alkyl Groups | Increased number of alkyl groups can enhance biological activity. | nih.gov |

| Length of Alkyl Side Chains | Longer unbranched alkyl chains can increase lipophilicity and associated activity. | nih.gov |

| Lipophilicity | Positively correlated with enhanced antiplatelet activity in some pyrazine analogues. | nih.gov |

| Substitution Pattern | Affects binding stability with transport proteins such as human serum albumin. | researchgate.net |

In silico Prediction of Biological Activities (e.g., PASS program)

In silico tools offer a predictive glimpse into the potential biological activities of chemical compounds based on their structure. The Prediction of Activity Spectra for Substances (PASS) program is one such computational tool that analyzes the structure of a molecule to predict its likely biological activities and mechanisms of action. researchgate.net The program provides probabilities for a compound "to be active" (Pa) and "to be inactive" (Pi) for a wide range of biological functions. A Pa value greater than 0.5 is generally considered a good probability for the presence of a particular activity. researchgate.net

While a specific PASS analysis for this compound is not publicly available, predictions can be inferred from studies on other structurally related heterocyclic compounds. For instance, in silico analyses of triazolothiadiazine derivatives, which also feature a nitrogen-containing heterocyclic ring, have predicted a variety of potential biological activities. researchgate.net

Based on these analogous studies, a PASS prediction for this compound might suggest a spectrum of activities. Given its structural similarity to other biologically evaluated pyrazines, potential predicted activities could include roles as enzyme inhibitors or modulators of specific signaling pathways. For example, studies on other novel heterocyclic compounds have used PASS to predict activities such as phosphatase inhibition, anti-inflammatory effects, and antifungal properties. researchgate.net

The predictive power of PASS lies in its ability to correlate structural fragments with known biological activities from a vast database. The combination of the pyrazine core, the isobutyl group, and the trimethyl substitution pattern of this compound would be analyzed by the software to generate a unique biological activity profile. This profile can then guide further experimental investigations into the compound's actual pharmacological effects.

Table 2: Hypothetical PASS Prediction Profile based on Analogous Compounds

| Predicted Biological Activity | Predicted Pa (Probability to be Active) | Basis for Hypothesis |

| Phosphatase inhibitor | > 0.5 | Predictions for other nitrogen-containing heterocyclic compounds. researchgate.net |

| Signal transduction pathway inhibitor | > 0.5 | Predictions for other nitrogen-containing heterocyclic compounds. researchgate.net |

| Anti-inflammatory agent | > 0.5 | Known activities of pyrazine derivatives like tetramethylpyrazine. nih.gov |

| Antifungal activity | > 0.5 | Predictions for other novel heterocyclic structures. researchgate.net |

Computational Chemistry Approaches for Molecular Conformation and Interactions

Computational chemistry provides powerful methods to understand the three-dimensional structure and energetic properties of molecules like this compound. Techniques such as Density Functional Theory (DFT) are employed to model molecular conformations and predict their relative stabilities. researchgate.net

For alkylpyrazines, DFT calculations can be used to investigate the conformational constraints that govern the formation of stable molecular structures. researchgate.net These calculations help in identifying the lowest energy conformers, which are the most likely shapes the molecule will adopt. The stability of these conformers is influenced by a variety of factors including the molecule's structure, electric dipole moment, polarizability, and any steric hindrance between the alkyl groups. researchgate.net

Furthermore, these computational approaches can model the interactions of this compound with other molecules, such as solvent molecules or the active sites of enzymes. nih.gov Molecular docking studies, for example, can predict how the compound might bind to a biological target, providing insights into its potential mechanism of action at a molecular level. These simulations are crucial for understanding how the molecule's shape and electronic properties facilitate its biological function.

Table 3: Common Computational Chemistry Methods and Their Applications

| Computational Method | Application to this compound | Reference |

| Density Functional Theory (DFT) | Investigation of conformational constraints and stability of different conformers. | researchgate.net |

| Molecular Dynamics (MD) Simulations | Analysis of the dynamic behavior and binding stability with biological macromolecules. | researchgate.net |

| Molecular Docking | Prediction of binding modes and affinities to the active sites of proteins. | nih.gov |

Environmental and Ecological Research

Presence in Natural Waters and Taste and Odor Issues

Pyrazines, including alkyl- and methoxy-pyrazines, are recognized as significant contributors to taste and odor (T&O) issues in drinking water worldwide. While compounds like geosmin (B144297) and 2-methylisoborneol (B1147454) are the most studied earthy-musty odorants, pyrazines can impart similar undesirable sensory characteristics. nih.gov

A study investigating various pyrazines in source and finished drinking water across China detected the presence of several alkyl- and methoxy-pyrazines, with concentrations ranging from not detected to 62.2 ng/L in source water. nih.gov Although 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP), a compound structurally similar to 2-Isobutyl-3,5,6-trimethylpyrazine, was not detected in the Chinese water samples, it was found in two rivers in Virginia, USA. nih.gov This highlights the geographical variability in the occurrence of these compounds. The odor threshold concentrations of many pyrazines are extremely low, often in the nanogram per liter range, meaning even minute concentrations can lead to consumer complaints about water quality. nih.govresearchgate.net For instance, the odor threshold for 2-ethyl-3,5-dimethylpyrazine (B18607) in water is a mere 1 part per billion (ppb). leffingwell.com

The presence of these compounds in drinking water is a concern for water suppliers as conventional water treatment processes, such as coagulation, flocculation, and sedimentation, have shown poor removal efficiencies for many pyrazines, sometimes as low as 10%. nih.govnih.gov

Table 1: Odor Thresholds of Selected Pyrazines in Water

| Compound | Odor Detection Threshold (in water) |

|---|---|

| 2-Methylpyrazine | 60,000 ppb |

| 2,5-Dimethylpyrazine (B89654) | 800 ppb |

| 2,3,5-Trimethylpyrazine (B81540) | 400 ppb |

| 2-Ethyl-3,5-dimethylpyrazine | 1 ppb |

| 2-iso-Butyl-3-methylpyrazine | 35 ppb |

| 2-Methoxy-3-methylpyrazine | 3 ppb |

This table is interactive. Click on the headers to sort the data.

Microbial Contribution to Environmental Pyrazine (B50134) Levels

The presence of pyrazines in the environment is not solely due to anthropogenic sources; microbial production is a significant contributor. Various microorganisms, including bacteria and cyanobacteria (blue-green algae), are known to synthesize a wide array of volatile organic compounds, including pyrazines. researchgate.netoup.com

Several bacterial species from genera such as Bacillus, Pseudomonas, and Streptomyces have been identified as producers of pyrazines. oup.com For example, Bacillus subtilis strains isolated from fermented soybeans (natto) have demonstrated the ability to produce a range of alkylpyrazines, including 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine (B1682967). mdpi.com The production of these compounds by microorganisms is often linked to their metabolic processes and can be influenced by the availability of precursors like amino acids and sugars in the environment. mdpi.com

Table 2: Examples of Pyrazine-Producing Microorganisms

| Microorganism | Produced Pyrazines |

|---|---|

| Bacillus subtilis | 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine, 2,3,5,6-tetramethylpyrazine |

| Pseudomonas perolens | Alkylpyrazines |

| Corynebacterium glutamicum | Tetramethylpyrazine |

| Cyanobacteria (various species) | Various pyrazines |

This table is interactive. Click on the headers to sort the data.

Degradation and Persistence in Environmental Matrices

The persistence of this compound and other pyrazines in the environment is a key factor in determining their potential for long-term ecological impact and their sustained presence in water supplies. The degradation of these compounds can occur through biotic (biodegradation) and abiotic (e.g., photodegradation) processes.

Information on the biodegradation of pyrazines is still limited, but it is known that some bacteria can utilize certain pyrazines as a sole source of carbon and nitrogen. nih.gov However, the pyrazine ring itself is relatively stable and not easily cleaved. nih.gov Studies on the removal of pyrazines during wastewater treatment have shown that many of these compounds are poorly biodegradable under aerobic conditions. researchgate.net

Abiotic degradation pathways, particularly photodegradation, may play a role in the environmental fate of pyrazines. However, a study on the degradation of 2-isobutyl-3-methoxypyrazine (IBMP) and other taste and odor compounds found that direct photolysis at 254 nm resulted in less than 10% removal, even at high UV doses. nih.gov This suggests that direct breakdown by sunlight may not be a significant removal mechanism for this class of compounds.

Future Research Directions and Translational Applications

Elucidation of Novel Biosynthetic Pathways

The biosynthesis of pyrazines is a complex process, primarily known to occur through microbial fermentation and the Maillard reaction during the heating of food. nih.gov For 2-Isobutyl-3,5,6-trimethylpyrazine, the precise biosynthetic pathways remain to be elucidated. Future research will likely focus on identifying the specific precursor molecules and enzymatic reactions involved.

Drawing parallels from related compounds, the biosynthesis is expected to involve amino acids and simple sugars. researchgate.net For instance, the biosynthesis of 2-isobutyl-3-methoxypyrazine (B1223183) (IBMP) in grapes is understood to use L-leucine as a precursor. nih.gov Similarly, the isobutyl group in this compound is likely derived from L-leucine, while the trimethylpyrazine backbone could be formed from precursors like acetoin (B143602), which is central to the formation of tetramethylpyrazine by microorganisms such as Bacillus subtilis. researchgate.netnih.gov

Key research questions to be addressed include:

Identification of Precursors: Confirming the role of L-leucine and identifying the specific C2, C3, or C4 sugar derivatives that contribute to the pyrazine (B50134) ring formation.

Enzyme Discovery: Characterizing the enzymes, such as aminotransferases, decarboxylases, and oxidoreductases, that catalyze the condensation and modification reactions.

Microbial Sources: Screening and identifying specific strains of bacteria (e.g., Bacillus, Corynebacterium, Paenibacillus) or fungi capable of producing this compound. researchgate.net Some Paenibacillus species are known to produce other isobutyl-substituted pyrazines. researchgate.net

Development of Advanced Bio-production Systems

Once the biosynthetic pathway is understood, the development of advanced bio-production systems becomes a feasible and sustainable alternative to chemical synthesis. researchgate.net Metabolic engineering of microbial hosts is a promising strategy for the high-titer production of valuable pyrazines like tetramethylpyrazine, and these techniques could be adapted for this compound. nih.gov

Future work in this area would involve:

Host Strain Engineering: Selecting and genetically modifying a suitable microbial host, such as Corynebacterium glutamicum or Bacillus subtilis, which are known for their ability to produce other alkylpyrazines. researchgate.netresearchgate.net This could involve overexpressing key biosynthetic genes and deleting genes in competing metabolic pathways to channel metabolic flux towards the desired product. nih.gov

Fermentation Optimization: Fine-tuning fermentation conditions, including pH, temperature, aeration, and nutrient composition, to maximize yield. mdpi.com Response surface methodology and design of experiments (DoE) are powerful tools for optimizing these parameters. nih.govmdpi.com

Process Scale-up: Translating the optimized laboratory-scale process to industrial-scale bioreactors, addressing challenges such as maintaining consistent conditions and efficient product recovery.

Table 1: Potential Microbial Strains for Bio-production

| Microbial Genus | Relevant Known Products | Rationale for Use |

|---|---|---|

| Corynebacterium | Tetramethylpyrazine, Trimethylpyrazine researchgate.net | Well-established industrial host with available genetic tools. researchgate.net |

| Bacillus | Tetramethylpyrazine, 2,5-Dimethylpyrazine (B89654) researchgate.net | GRAS (Generally Recognized as Safe) status, robust for industrial fermentation. |

Exploration of Expanded Biological Roles and Therapeutic Potential

Pyrazine derivatives are recognized for a wide array of pharmacological activities, including anticancer, antimicrobial, and cardiovascular effects. nih.govmdpi.comnih.gov While the specific biological roles of this compound are unknown, its structural similarity to other bioactive alkylpyrazines suggests it may possess significant therapeutic potential.

Future research should investigate:

Antimicrobial Activity: Testing the compound against a broad spectrum of pathogenic bacteria and fungi. mdpi.com Other alkylpyrazines have demonstrated efficacy against foodborne pathogens and plant-detrimental fungi. mdpi.comoup.com

Antitumor Properties: Screening for cytotoxic effects against various cancer cell lines. Many heterocyclic compounds containing a pyrazine ring are being investigated for their antineoplastic activity. nih.gov

Cardiovascular Effects: Evaluating its potential as a vasodilator or anti-platelet aggregation agent, activities observed in simple alkylpyrazines like tetramethylpyrazine. nih.gov

Neurological Effects: Investigating potential roles in the central nervous system, as some pyrazines are being explored for neuroprotective properties.

Table 2: Potential Pharmacological Activities Based on Related Compounds

| Activity | Related Compound Example | Potential Application |

|---|---|---|

| Antimicrobial | 2,5-bis(1-methylethyl)-pyrazine oup.com | Food preservation, clinical therapeutics. mdpi.com |

| Antitumor | Various fused-ring pyrazine derivatives nih.gov | Oncology. |

| Anti-platelet Aggregation | Tetramethylpyrazine nih.gov | Cardiovascular disease. |

Refinement of Analytical Techniques for Complex Matrices

Accurate detection and quantification of this compound in complex matrices like food, beverages, and biological samples are crucial for quality control and research. researchgate.net Standard methods for pyrazine analysis include gas chromatography-mass spectrometry (GC-MS), often enhanced by sample preparation techniques like solid-phase microextraction (SPME). researchgate.netdigitellinc.com

Future advancements in analytical techniques could focus on:

Enhanced Sensitivity and Selectivity: Developing methods with lower limits of detection (LOD) and quantification (LOQ). This is particularly important as many pyrazines are potent aroma compounds effective at very low concentrations. researchgate.net

High-Throughput Screening: Adapting methods for rapid screening of numerous samples, which would be beneficial for fermentation optimization and environmental monitoring.

Novel Detection Methods: Exploring advanced techniques like hyperpolarized NMR spectroscopy using Signal Amplification by Reversible Exchange (SABRE), which has shown high selectivity for pyrazines in complex mixtures like edible oils, avoiding extensive sample pretreatment. acs.org

Matrix-Specific Protocols: Optimizing extraction protocols for specific, challenging matrices such as fatty foods, biological fluids, or soil samples to improve recovery and reduce interference. researchgate.netacs.org

Environmental Remediation Strategies for Pyrazine Contamination

Pyrazines can enter the environment through industrial wastewater and agricultural runoff, and their presence in drinking water sources is a growing concern. researchgate.netresearchgate.net While some pyrazines are biodegradable, many substituted versions can be persistent. nih.govresearchgate.net The environmental fate of this compound and strategies for its remediation are completely unexplored.

Future research in this domain should include:

Biodegradation Studies: Isolating and characterizing microorganisms capable of degrading this compound. Bacteria that utilize other pyrazines as a sole carbon or nitrogen source have been identified, but the metabolic pathways for ring cleavage are largely unknown. nih.govnih.gov

Bioremediation Systems: Developing practical bioremediation strategies. One approach is bioaugmentation, using microorganisms with enhanced degradative capabilities. nih.gov Another is the use of immobilized microbial systems, such as bacteria encapsulated on biochar, which can improve stability and efficiency in remediating contaminated soil or water. mdpi.com

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as ozonation or UV/H₂O₂ treatment, for the chemical degradation of this pyrazine in water treatment facilities. AOPs have shown some success in removing other pyrazines from water. researchgate.net

Q & A

Basic: What are the primary hazards and safety protocols for handling 2-Isobutyl-3,5,6-trimethylpyrazine in laboratory settings?

Answer:

this compound is classified under GHS as:

- Acute Toxicity (Oral, Category 4)

- Skin Corrosion/Irritation (Category 2)

- Serious Eye Damage/Eye Irritation (Category 2A)

- Specific Target Organ Toxicity (Respiratory Irritation, Category 3) .

Key safety measures include:

- Ventilation: Avoid unventilated areas (e.g., trenches, conduits) due to flammable vapor accumulation .

- Personal Protective Equipment (PPE): Use gloves, goggles, and lab coats. Remove contaminated clothing before entering eating areas .

- Hygiene: Prohibit eating/drinking in workspaces; wash hands thoroughly after handling .

- First Aid:

Basic: What analytical techniques and GC conditions are optimal for characterizing this compound?

Answer:

Gas Chromatography (GC) is a standard method. Key parameters from NIST data include:

| Column Type | Temperature Program (°C) | Carrier Gas | Reference |

|---|---|---|---|

| DB-5 (Non-polar) | 50→250 at 5°C/min | Helium | |

| CP-Wax 52CB (Polar) | 60→220 at 4°C/min (hold 10 min) | Hydrogen | |

| HP-FFAP | 40→240 at 3°C/min | Nitrogen |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.